Cas no 96440-80-1 (3(5)-methyl-5(3)-t-butylpyrazole)

3(5)-Methyl-5(3)-t-butylpyrazole is a versatile heterocyclic compound characterized by its pyrazole core substituted with methyl and tert-butyl groups at the 3(5) and 5(3) positions, respectively. This structural configuration imparts steric hindrance and electronic modulation, making it valuable in coordination chemistry, catalysis, and pharmaceutical intermediate synthesis. The tert-butyl group enhances stability and influences reactivity, while the methyl group offers flexibility in further functionalization. Its well-defined regiochemistry and purity make it suitable for precise applications in ligand design and agrochemical research. The compound’s robustness under various reaction conditions further underscores its utility in advanced synthetic workflows.
3(5)-methyl-5(3)-t-butylpyrazole structure
96440-80-1 structure
Product Name:3(5)-methyl-5(3)-t-butylpyrazole
CAS No:96440-80-1
MF:C8H14N2
MW:138.210161685944
MDL:MFCD18325158
CID:860794
PubChem ID:145296
Update Time:2025-10-29

3(5)-methyl-5(3)-t-butylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 3(5)-methyl-5(3)-t-butylpyrazole
    • 3-(TERT-BUTYL)-5-METHYL-1H-PYRAZOLE
    • GS-6196
    • FT-0685963
    • F13489
    • AKOS006293954
    • 3-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole
    • MFCD18325158
    • CS-0061280
    • 96440-80-1
    • J-510999
    • AKOS025395238
    • 3-tert-butyl-5-methyl-1H-pyrazole
    • DTXSID00242261
    • 3-methyl-5-tert-butyl-2H-pyrazole
    • 5-t-butyl-3-methylpyrazole
    • (3-t-butyl-5-methylpyrazole)
    • SY318801
    • SCHEMBL179497
    • SCHEMBL10065610
    • WDA44080
    • AKOS015950292
    • MDL: MFCD18325158
    • Inchi: 1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10)
    • InChI Key: CUJNZTKYZLLKBY-UHFFFAOYSA-N
    • SMILES: N1=C(C=C(C)N1)C(C)(C)C

Computed Properties

  • Exact Mass: 138.116
  • Monoisotopic Mass: 138.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 0.96
  • Boiling Point: 232.3°C at 760 mmHg
  • Flash Point: 92.3°C
  • Refractive Index: 1.495

3(5)-methyl-5(3)-t-butylpyrazole Pricemore >>

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3(5)-methyl-5(3)-t-butylpyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96440-80-1)3(5)-methyl-5(3)-t-butylpyrazole
Order Number:A1196130
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):239.0
Email:sales@amadischem.com

Additional information on 3(5)-methyl-5(3)-t-butylpyrazole

Recent Advances in the Study of 3(5)-Methyl-5(3)-t-Butylpyrazole (CAS: 96440-80-1) in Chemical Biology and Pharmaceutical Research

The compound 3(5)-methyl-5(3)-t-butylpyrazole (CAS: 96440-80-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core substituted with methyl and t-butyl groups, exhibits unique physicochemical properties that make it a promising scaffold for medicinal chemistry. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 3(5)-methyl-5(3)-t-butylpyrazole derivatives with various biological targets. The researchers employed a combination of computational docking simulations and in vitro binding assays to demonstrate the compound's affinity for cyclooxygenase-2 (COX-2) and its potential as a selective COX-2 inhibitor. These findings suggest possible applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.

In the realm of anticancer research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that structural modifications of 96440-80-1 led to compounds showing promising activity against several cancer cell lines, including breast and lung cancer. The study highlighted that the t-butyl group at position 5 of the pyrazole ring appears to play a crucial role in enhancing cellular uptake and target binding affinity, while the methyl group at position 3 contributes to metabolic stability.

Recent synthetic methodology developments have also focused on 3(5)-methyl-5(3)-t-butylpyrazole. A Nature Communications paper (2024) described a novel, environmentally friendly catalytic system for the efficient synthesis of this compound and its derivatives. The new method offers improved yields (up to 92%) and reduced environmental impact compared to traditional synthetic routes, addressing important concerns in green chemistry while meeting the growing demand for this pharmaceutical intermediate.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided valuable insights into the ADME (absorption, distribution, metabolism, and excretion) properties of 96440-80-1 derivatives. The research revealed that these compounds generally exhibit favorable oral bioavailability and metabolic stability, with the t-butyl group contributing to prolonged half-life in vivo. However, the studies also noted potential challenges in blood-brain barrier penetration, suggesting that structural optimization may be needed for central nervous system targets.

Looking forward, the unique properties of 3(5)-methyl-5(3)-t-butylpyrazole continue to inspire innovative research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors. The compound's balanced lipophilicity and ability to participate in diverse molecular interactions make it particularly attractive for these cutting-edge therapeutic approaches in chemical biology and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96440-80-1)3(5)-methyl-5(3)-t-butylpyrazole
A1196130
Purity:99%
Quantity:1g
Price ($):239.0
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